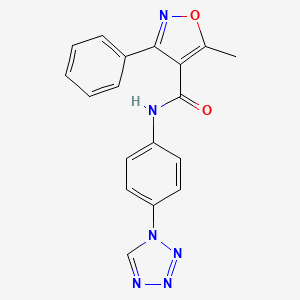
N-(4-(1H-Tetrazol-1-yl)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-640169 involves several steps, starting with the preparation of the isoxazole ring. The synthetic route typically includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl and tetrazole groups are introduced through substitution reactions.
Final Coupling: The final step involves coupling the isoxazole derivative with the tetrazole derivative to form WAY-640169.
Chemical Reactions Analysis
WAY-640169 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, especially involving the phenyl and tetrazole groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-640169 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: WAY-640169 may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-640169 involves its interaction with specific molecular targets and pathways. It is known to modulate the GATA4-NKX2-5 transcriptional synergy, which plays a crucial role in heart regeneration . The compound likely exerts its effects by binding to these transcription factors and influencing their activity, thereby affecting gene expression and cellular processes.
Comparison with Similar Compounds
WAY-640169 can be compared with other similar compounds, such as:
WAY-151693: Another compound with a similar molecular structure and biological activity.
Lipophosphonoxins: Compounds with bactericidal properties that share some structural similarities with WAY-640169.
The uniqueness of WAY-640169 lies in its specific modulation of the GATA4-NKX2-5 transcriptional synergy, which distinguishes it from other compounds with similar structures and activities.
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-12-16(17(21-26-12)13-5-3-2-4-6-13)18(25)20-14-7-9-15(10-8-14)24-11-19-22-23-24/h2-11H,1H3,(H,20,25) |
InChI Key |
CYYSHNTUESRWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B10816545.png)

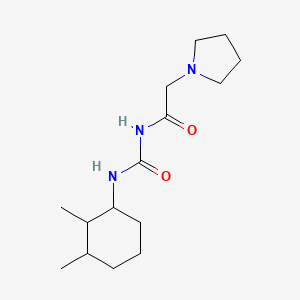
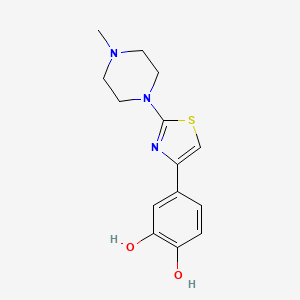
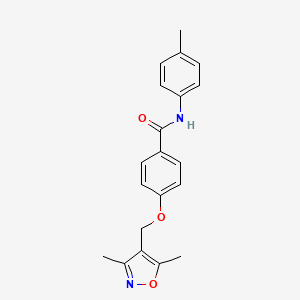
![1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)


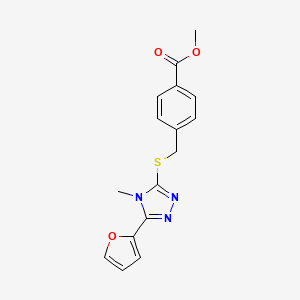


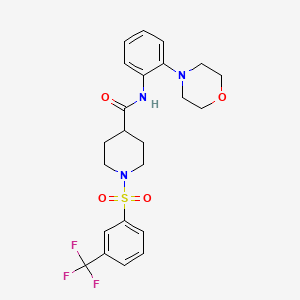
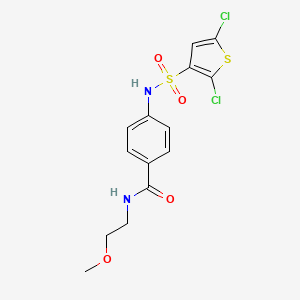
![2-(((6-Bromo-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-1,3,4-thiadiazole](/img/structure/B10816627.png)
